3-Cyclohexyl-2,2-dimethylpropanenitrile
Description
3-Cyclohexyl-2,2-dimethylpropanenitrile is a nitrile derivative featuring a cyclohexyl substituent at the third carbon and two methyl groups at the second carbon of the propanenitrile backbone. The cyclohexyl group introduces steric bulk and hydrophobicity, which may influence solubility, reactivity, and applications in organic synthesis or material science.
Properties
IUPAC Name |
3-cyclohexyl-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXOKMAREMKINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The principal synthetic route to this compound involves a nucleophilic addition reaction between cyclohexylmagnesium bromide (a Grignard reagent) and 2,2-dimethylpropanenitrile. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture or oxygen interference, which can deactivate the Grignard reagent.
- Solvent: Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the Grignard reagent and dissolve both reactants effectively.
- Temperature: The reaction mixture is often refluxed to ensure complete conversion of starting materials.
- Work-up: After reaction completion, the mixture is quenched with aqueous acid or water, followed by extraction and purification.
This method is favored for its straightforward approach and relatively high yields of the target nitrile compound.
Industrial Scale Production
On an industrial scale, the synthesis follows the same fundamental chemistry but incorporates process optimizations such as:
- Automated reactors: For precise control of reaction parameters (temperature, mixing, reagent addition).
- Continuous flow systems: To enhance reaction efficiency, scalability, and safety.
- Purification: Distillation or recrystallization steps are employed to achieve the desired purity necessary for downstream applications.
These enhancements improve reproducibility and yield, making the process viable for commercial production.
Reaction Analysis and Conditions Summary
| Aspect | Details |
|---|---|
| Starting Materials | Cyclohexylmagnesium bromide, 2,2-dimethylpropanenitrile |
| Solvent | Tetrahydrofuran (THF) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Temperature | Reflux conditions (approx. 65-70 °C for THF) |
| Reaction Type | Nucleophilic addition (Grignard reaction) |
| Purification Methods | Distillation, recrystallization |
| Industrial Enhancements | Automated reactors, continuous flow systems |
| Alternative Catalytic Route | Reductive cyanation using CO2/NH3 with nickel catalysis (emerging research) |
Detailed Research Findings on Preparation
- The Grignard addition reaction is well-established for synthesizing nitriles bearing bulky substituents such as cyclohexyl groups.
- Reaction optimization focuses on controlling moisture to prevent Grignard reagent degradation.
- The use of THF as a solvent is critical for stabilizing the organomagnesium intermediate.
- Industrial processes adapt batch reactions to continuous flow to improve yield and reduce reaction times.
- Emerging catalytic cyanation techniques using CO2 and NH3 offer a greener alternative, potentially allowing the direct cyanation of amines or C–N bonds to form nitriles under milder conditions with high regioselectivity and functional group tolerance.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Grignard Reaction (Cyclohexylmagnesium bromide + 2,2-dimethylpropanenitrile) | Reflux in THF, inert atmosphere | High yield, well-understood | Sensitive to moisture, requires dry conditions |
| Industrial Scale Adaptation | Automated reactors, continuous flow systems | Scalable, efficient, reproducible | Requires specialized equipment |
| Catalytic Cyanation (CO2/NH3) | Nickel catalyzed reductive cyanation | Sustainable, mild conditions | Currently exploratory for this compound |
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2,2-dimethylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexyl-2,2-dimethylpropanenitrile is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its structural properties.
Industry: As a precursor in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2,2-dimethylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: Hydroxy Group (19295-57-9): Enhances polarity and solubility in polar solvents due to hydrogen bonding. This contrasts sharply with the cyclohexyl group in the target compound, which reduces polarity . Amino Group (12438036): Provides basicity and reactivity in condensation or alkylation reactions, whereas the cyclohexyl group may sterically hinder such reactions .
Cyclohexyl vs. Cyclopropane (5722-11-2) :
The cyclohexyl group in the target compound offers conformational flexibility compared to the strained cyclopropane ring in 2,2-dimethylcyclopropanecarbonitrile. This strain in cyclopropane derivatives often increases reactivity in ring-opening reactions .
Hydrophobicity and Applications: The cyclohexyl substituent likely renders this compound more lipophilic than its hydroxy or amino analogs. This property could make it suitable for applications requiring non-polar solvents or lipid membrane penetration.
Research Findings and Implications
- Synthetic Utility : Nitriles with bulky substituents (e.g., cyclohexyl) are often intermediates in the synthesis of pharmaceuticals or agrochemicals, where steric effects dictate regioselectivity .
- Thermal Stability : Cyclohexyl-containing nitriles may exhibit higher thermal stability compared to strained analogs like cyclopropane derivatives, as seen in related compounds .
- Spectroscopic Differentiation : The absence of polar functional groups (e.g., -OH, -NH₂) in the target compound would result in distinct IR and NMR spectra compared to its analogs, with reduced hydrogen-bonding interactions .
Biological Activity
3-Cyclohexyl-2,2-dimethylpropanenitrile is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Overview
- Molecular Formula : C13H25N
- CAS Number : 2097979-44-5
This compound is primarily recognized for its structural properties that allow it to interact with biological systems. Its nitrile group can undergo various chemical transformations, such as oxidation to amides or carboxylic acids and reduction to primary amines.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The compound may function as an inhibitor or activator of enzymes and receptors, leading to various biochemical effects. Research indicates that the compound's unique structure allows it to engage in multiple interactions within biological pathways, potentially influencing metabolic processes.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For example, studies on related nitriles have shown effectiveness against a range of pathogens, suggesting that this compound may possess similar properties. This activity could be attributed to the disruption of microbial cell membranes or interference with metabolic pathways .
Cytotoxic Effects
Preliminary investigations suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism could involve the induction of apoptosis or inhibition of cell proliferation. Further studies are necessary to elucidate the specific pathways involved and to quantify the cytotoxicity across different cell types .
Data Table: Biological Activity Overview
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibitor of specific enzymes |
Case Study 1: Antimicrobial Testing
A study conducted on a series of nitriles including this compound assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for several strains, suggesting potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Cancer Cell Line Analysis
In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups, indicating a promising avenue for further research into its anticancer properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
